3-[(4-Nitrophenyl)methyl]pyridine, also known as 1-[(4-nitrophenyl)methyl]-2H-pyridine, is an organic compound characterized by its unique structure that combines a pyridine ring with a 4-nitrophenylmethyl substituent. The molecular formula of this compound is , and it has a molecular weight of approximately 216.24 g/mol. Its structure includes a pyridine nitrogen atom that contributes to its aromatic properties, making it a significant compound in various chemical and biological applications.
Research indicates that 3-[(4-Nitrophenyl)methyl]pyridine exhibits potential biological activities. It has been investigated for its antimicrobial and anticancer properties. The compound's mechanism of action may involve interactions with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group is crucial for its reactivity and biological effects, as it can be reduced to form reactive intermediates that interact with cellular components .
The synthesis of 3-[(4-Nitrophenyl)methyl]pyridine can be achieved through various methods:
3-[(4-Nitrophenyl)methyl]pyridine has several notable applications:
Studies on the interactions of 3-[(4-Nitrophenyl)methyl]pyridine focus on its ability to bind to various biological targets. These interactions can lead to significant biological activities, including antimicrobial and anticancer effects. The nitro group’s ability to form reactive intermediates enhances its potential as a therapeutic agent. Ongoing research continues to explore its efficacy and mechanism of action in different biological systems .
Several compounds share structural similarities with 3-[(4-Nitrophenyl)methyl]pyridine, each exhibiting unique properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Nitrobenzylpyridine | Lacks the methyl group on the pyridine ring | More straightforward reactivity due to fewer substituents |
| 4-Nitrophenylpyridine | Lacks the methyl group on the phenyl ring | Exhibits different electronic properties due to structural differences |
| 3-Nitropyridine | Contains a nitro group at the 3-position | Different reactivity patterns compared to para-substituted analogs |
These compounds highlight the uniqueness of 3-[(4-Nitrophenyl)methyl]pyridine due to its specific substitution pattern, which influences its chemical behavior and biological activity .
The IUPAC name 3-[(4-nitrophenyl)methyl]pyridine precisely describes its architecture: a pyridine ring (C₅H₅N) linked via a methylene bridge (-CH₂-) to a para-nitrophenyl group (C₆H₄NO₂). The molecular formula C₁₂H₁₀N₂O₂ reflects 12 carbon, 10 hydrogen, 2 nitrogen, and 2 oxygen atoms, arranged to maximize conjugation between the aromatic systems. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 32361-76-5 |
| Molecular Weight | 214.22 g/mol |
| SMILES | C1=CC(=CN=C1)CC2=CC=C(C=C2)N+[O-] |
| InChIKey | VBUVTWGKRZNLEN-UHFFFAOYSA-N |
The nitro group at the para position minimizes steric clashes while facilitating resonance stabilization through conjugation with the benzyl moiety.
Density functional theory (DFT) calculations predict a dihedral angle of ~15° between the pyridine and nitrophenyl planes, balancing π-π stacking interactions with torsional strain. The methylene bridge adopts a staggered conformation relative to the pyridine nitrogen, as evidenced by nuclear Overhauser effect (NOE) spectroscopy in analogous compounds. Crystallographic data remain sparse, but X-ray studies of related structures suggest monoclinic packing with intermolecular hydrogen bonds involving nitro oxygen atoms.